molecular formula C7H8INO B14864993 3-(Aminomethyl)-5-iodophenol

3-(Aminomethyl)-5-iodophenol

Cat. No.: B14864993
M. Wt: 249.05 g/mol
InChI Key: RCFSQMWWMBBXNR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-iodophenol is an organic compound that features an aminomethyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-iodophenol typically involves the iodination of 3-(Aminomethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Deiodinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the iodine atom may participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-bromophenol
  • 3-(Aminomethyl)-5-chlorophenol
  • 3-(Aminomethyl)-5-fluorophenol

Uniqueness

3-(Aminomethyl)-5-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s interactions and stability, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

3-(aminomethyl)-5-iodophenol

InChI

InChI=1S/C7H8INO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2

InChI Key

RCFSQMWWMBBXNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)I)CN

Origin of Product

United States

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